molecular formula C21H18N2O2 B5791635 N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide

N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide

Cat. No. B5791635
M. Wt: 330.4 g/mol
InChI Key: NSSKVGDMROHZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPA is a fluorescent probe that can be used to detect various biomolecules and biochemical processes in living cells and tissues.

Mechanism of Action

The mechanism of action of MPA involves the interaction of its xanthene moiety with biomolecules, leading to a change in its fluorescence properties. The xanthene moiety is highly sensitive to the microenvironment of the molecule, such as pH, polarity, and viscosity. Therefore, any changes in the microenvironment of the molecule, such as the activity of enzymes or the concentration of ions, can be detected by changes in the fluorescence properties of MPA.
Biochemical and Physiological Effects:
MPA has been shown to have minimal toxicity and no significant adverse effects on cell viability or function. However, it is important to note that MPA can interfere with some biological processes, such as the activity of enzymes and the concentration of ions, which can affect the outcome of experiments. Therefore, it is important to carefully design and interpret experiments using MPA.

Advantages and Limitations for Lab Experiments

The advantages of using MPA in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect a wide range of biomolecules and biochemical processes in living cells and tissues, making it a valuable tool for biological research. However, the limitations of using MPA include its potential interference with biological processes, as well as its limited compatibility with certain experimental conditions, such as high temperatures and extreme pH values.

Future Directions

There are many future directions for the use of MPA in biological research. One potential application is the development of new drugs and therapies that target specific enzymes or ion channels, as MPA can identify potential drug targets and evaluate the efficacy of drugs in living cells. Another potential application is the study of cellular signaling pathways and the regulation of gene expression, as MPA can detect changes in the activity of enzymes and the concentration of ions that are involved in these processes. Finally, MPA can be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids, which can provide insights into the mechanisms of cellular function and dysfunction.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-(9H-xanthen-9-yl)acetic acid with 5-methyl-2-pyridinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPA as a white crystalline powder with a high purity and yield.

Scientific Research Applications

MPA has been extensively used as a fluorescent probe for various biomolecules and biochemical processes in living cells and tissues. It can be used to detect the activity of enzymes, such as proteases, kinases, and phosphatases, as well as the concentration and localization of ions, such as calcium and zinc. MPA can also be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids. In addition, MPA has been used as a tool for drug discovery and screening, as it can identify potential drug targets and evaluate the efficacy of drugs in living cells.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-10-11-20(22-13-14)23-21(24)12-17-15-6-2-4-8-18(15)25-19-9-5-3-7-16(17)19/h2-11,13,17H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSKVGDMROHZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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